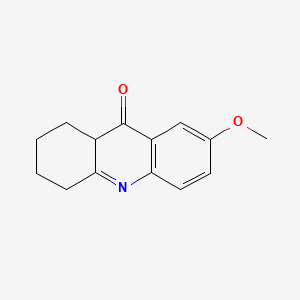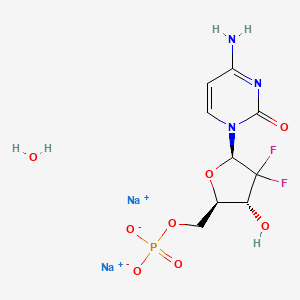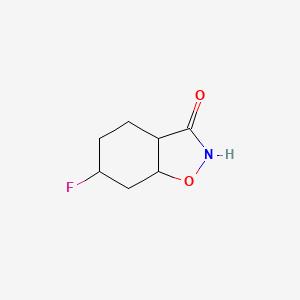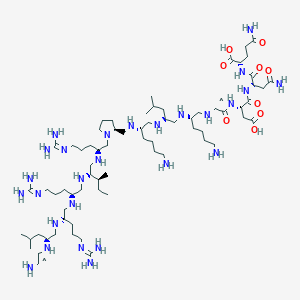
N-(1,3-benzodioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentoxy-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[1,3]dioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxamide , is a selective ligand for the cannabinoid receptor of peripheral type (CB2). This compound has been extensively studied for its pharmacological properties, particularly its anti-inflammatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of JTE907 involves multiple steps, starting with the preparation of the core quinoline structure. The key steps include:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of condensation reactions involving appropriate starting materials.
Functionalization: The quinoline core is then functionalized with methoxy and pentyloxy groups at specific positions.
Final Coupling: The final step involves coupling the functionalized quinoline with benzo[1,3]dioxol-5-ylmethylamine to form the carboxamide linkage.
Industrial Production Methods
While specific industrial production methods for JTE907 are not widely documented, the synthesis generally follows the same multi-step process as described above, with optimizations for scale-up and yield improvement.
Análisis De Reacciones Químicas
Types of Reactions
JTE907 undergoes various chemical reactions, including:
Oxidation: The methoxy and pentyloxy groups can undergo oxidation under specific conditions.
Reduction: The carbonyl groups in the quinoline core can be reduced to form corresponding alcohols.
Substitution: The aromatic rings in JTE907 can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of JTE907, which can be further studied for their pharmacological properties .
Aplicaciones Científicas De Investigación
JTE907 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of CB2 receptor ligands.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and pain management.
Industry: Utilized in the development of new pharmacological agents targeting the CB2 receptor
Mecanismo De Acción
JTE907 acts as an inverse agonist at the CB2 receptor. It binds with high affinity to the CB2 receptor, leading to a concentration-dependent increase in forskolin-stimulated cAMP production. This action contrasts with other CB2 receptor agonists, which typically reduce cAMP levels. The anti-inflammatory effects of JTE907 are thought to be mediated through its interaction with the CB2 receptor and subsequent modulation of immune cell activity .
Comparación Con Compuestos Similares
Similar Compounds
SR144528: Another selective CB2 receptor inverse agonist with similar anti-inflammatory properties.
Δ9-Tetrahydrocannabinol (THC): A well-known cannabinoid with both CB1 and CB2 receptor activity.
Win55212-2: A non-selective cannabinoid receptor agonist that also exhibits anti-inflammatory effects.
Uniqueness of JTE907
JTE907 is unique due to its high selectivity for the CB2 receptor and its inverse agonist activity, which distinguishes it from other cannabinoids that typically act as agonists. This selectivity and mechanism of action make JTE907 a valuable tool for studying the CB2 receptor and its role in inflammation and immune responses .
Propiedades
Fórmula molecular |
C24H34N2O6 |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentoxy-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H34N2O6/c1-3-4-5-10-30-22-19(29-2)9-7-16-12-17(24(28)26-21(16)22)23(27)25-13-15-6-8-18-20(11-15)32-14-31-18/h6,8,11,16-17,19,21-22H,3-5,7,9-10,12-14H2,1-2H3,(H,25,27)(H,26,28) |
Clave InChI |
LZGQEJANWIATEQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1C(CCC2C1NC(=O)C(C2)C(=O)NCC3=CC4=C(C=C3)OCO4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzene, ethyl[(trimethoxysilyl)ethyl]-](/img/structure/B12353557.png)

![7-Oxo-6,7a-dihydropyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12353565.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12353571.png)
![7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12353578.png)
![N-(6-butyl-1,3-benzothiazol-2-yl)-3-[(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B12353598.png)
![1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12353602.png)





